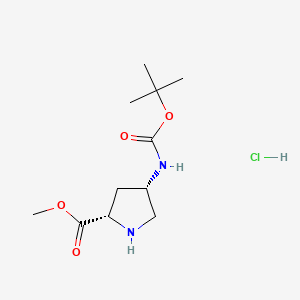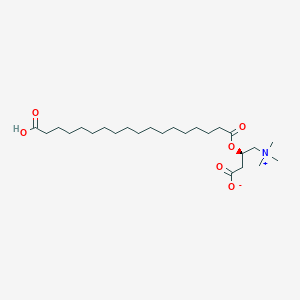
Benzoate d’émamectine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emamectin benzoate is a semisynthetic bioinsecticide derived from avermectin, a natural product of the soil bacterium Streptomyces avermitilis . It is widely used in agriculture to control a variety of insect pests, particularly lepidopterous larvae. Emamectin benzoate functions as a chloride channel activator, leading to paralysis and death of the target pests .
Mécanisme D'action
Target of Action
Emamectin benzoate primarily targets the γ-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . It also acts on the glutamate-gated chloride channels in insect nerve cells . These targets play a crucial role in the transmission of electrical impulses in the muscle and nerves of invertebrates .
Mode of Action
Emamectin benzoate acts as an allosteric modulator of insect glutamate-gated chloride channels (GluCls), inhibiting muscle contractions . It allows a large amount of chloride ions to enter the nerve cells, causing loss of cell function and disrupting nerve conduction . This results in paralysis, lethargy, and starvation of targeted pests .
Biochemical Pathways
Emamectin benzoate affects several biochemical pathways. It upregulates key genes involved in the regulation of juvenile hormone (JH), including JHAMT, Met, and Kr-h1, and downregulates allatostatin (AstA) and allatostatin receptor (AstAR) expression . This results in increased JH titer in adult females and enhanced fecundity . Additionally, it induces significant modification in enzyme activity and transcriptome profile .
Pharmacokinetics
Emamectin benzoate exhibits a long mean residence time (MRT) and slow elimination . The plasma distribution half-life (t1⁄2α) is estimated to be 2.5 h, the elimination half-life (t1⁄2β) is 216 h, the total body clearance (ClT) is 0.0059 L/kg/h, and the MRT is 385 h . The absolute oral bioavailability of emamectin benzoate (F%) in crucian carp was calculated to be approximately 52.70% .
Result of Action
The action of emamectin benzoate leads to profound changes in female brown planthopper (BPH) fitness, including enhanced ovarian development and elevated egg production . It also causes a marked induction of oxidative damage in liver tissue as demonstrated by an increased level of TBARS and reduced GSH level .
Action Environment
Emamectin benzoate is persistent in the environment, breaking down slowly . It is widely used in the fish farm industry to control sea lice in marine finfish farming .
Applications De Recherche Scientifique
Emamectin benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of avermectin derivatives.
Biology: Employed in studies on insect physiology and biochemistry to understand the mechanisms of insecticide resistance.
Medicine: Investigated for its potential use in treating parasitic infections due to its anthelmintic properties.
Analyse Biochimique
Biochemical Properties
Emamectin benzoate functions primarily by activating chloride channels in the nervous systems of target pests. It binds to gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels, leading to an influx of chloride ions into the nerve cells . This hyperpolarizes the nerve cells, resulting in paralysis and eventual death of the pest . The compound interacts with various enzymes and proteins, including cytochrome P450 monooxygenases, glutathione S-transferases, and esterases, which are involved in its detoxification and metabolism .
Cellular Effects
Emamectin benzoate exerts significant effects on various cell types and cellular processes. In neuronal cells, it disrupts normal cell signaling by increasing the release of GABA and enhancing its binding to receptors . This leads to an increased influx of chloride ions, causing hyperpolarization and inhibition of neurotransmission . In non-neuronal cells, emamectin benzoate can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular metabolism .
Molecular Mechanism
At the molecular level, emamectin benzoate acts by binding to GABA receptors and glutamate-gated chloride channels on the post-junction membrane of nerve and muscle cells . This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and inhibition of nerve signal transmission . Additionally, emamectin benzoate can inhibit the activity of certain enzymes, such as acetylcholinesterase, further disrupting normal nerve function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of emamectin benzoate can vary over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to ultraviolet light . Over time, emamectin benzoate can cause long-term effects on cellular function, including persistent inhibition of neurotransmission and chronic oxidative stress . In in vitro studies, prolonged exposure to emamectin benzoate has been shown to result in sustained neurotoxicity and cellular damage .
Dosage Effects in Animal Models
The effects of emamectin benzoate vary with different dosages in animal models. At low doses, the compound can cause mild neurotoxic effects, such as lethargy and tremors . At higher doses, emamectin benzoate can cause severe neurotoxicity, including ataxia, convulsions, and even death . In rats, single doses of 10 mg/kg or higher have been shown to cause significant neurotoxic effects, including nerve degeneration in the central and peripheral nervous systems .
Metabolic Pathways
Emamectin benzoate is metabolized primarily by cytochrome P450 monooxygenases, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, such as glutathione S-transferases and esterases . The metabolic pathways of emamectin benzoate involve multiple steps, including oxidation, reduction, and conjugation reactions . These pathways help to detoxify the compound and facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, emamectin benzoate is transported and distributed through various mechanisms. It can interact with transport proteins, such as the ATP-binding cassette (ABC) transporter p-glycoprotein, which helps to move the compound across cell membranes . Emamectin benzoate can also bind to plasma proteins, which can affect its distribution and accumulation in different tissues . The compound is primarily excreted via bile and feces, with only a small amount excreted in urine .
Subcellular Localization
Emamectin benzoate is localized primarily in the cytoplasm of cells, where it can interact with various cellular components . Due to its lipophilic nature, the compound can easily cross cell membranes and accumulate in the cytoplasm . Emamectin benzoate can also interact with subcellular organelles, such as mitochondria, where it can induce oxidative stress and disrupt normal cellular function . The compound’s localization and activity can be influenced by various factors, including its chemical structure and the presence of specific targeting signals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Emamectin benzoate is synthesized through a series of chemical reactions starting from avermectin B1. The key steps involve the selective methylation and subsequent benzoate esterification of the avermectin B1 molecule . The reaction conditions typically involve the use of organic solvents such as acetone and methanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, emamectin benzoate is produced using large-scale fermentation processes to obtain avermectin B1, followed by chemical modification to introduce the benzoate group. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Emamectin benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of emamectin benzoate, each with distinct chemical and biological properties .
Comparaison Avec Des Composés Similaires
Abamectin: Another avermectin derivative with similar insecticidal properties but different chemical structure.
Ivermectin: Used primarily in veterinary medicine and human health for treating parasitic infections.
Doramectin: Similar to ivermectin, used in veterinary applications.
Eprinomectin: Used in veterinary medicine for the treatment of parasitic infections.
Uniqueness of Emamectin Benzoate: Emamectin benzoate is unique due to its high potency against lepidopterous pests and its ability to be formulated into various delivery systems, such as nanoformulations, to enhance its efficacy and stability . Its specific mode of action on glutamate-gated chloride channels also sets it apart from other insecticides .
Propriétés
Numéro CAS |
137512-74-4 |
|---|---|
Formule moléculaire |
C56H81NO15 |
Poids moléculaire |
1008.2 g/mol |
Nom IUPAC |
benzoic acid;2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9) |
Clé InChI |
GCKZANITAMOIAR-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |
SMILES isomérique |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(\C(C(/C=C\C=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)/C)C.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |
Color/Form |
White to off-white powder Off-white crystalline powde |
Densité |
1.20 at 23 °C /Emamectin benzoate/ |
melting_point |
141-146 °C /Emamectin benzoate/ |
Solubilité |
log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |
Pression de vapeur |
3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









